molecular formula C8H10N4O2 B2761910 2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 105445-03-2

2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2761910
CAS RN: 105445-03-2
M. Wt: 194.194
InChI Key: AKAMLKWCGWYYMY-UHFFFAOYSA-N
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Description

“2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the use of 3-amino-1,2,4-triazole . A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal has been implemented .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is unique and has usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse. They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

properties

IUPAC Name

2-(methoxymethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5-3-7(13)12-8(9-5)10-6(11-12)4-14-2/h3H,4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBKNFMIZLCQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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